molecular formula C10H16 B192506 gamma-Terpinene CAS No. 99-85-4

gamma-Terpinene

Cat. No.: B192506
CAS No.: 99-85-4
M. Wt: 136.23 g/mol
InChI Key: YKFLAYDHMOASIY-UHFFFAOYSA-N
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Description

Gamma-Terpinene is a monoterpene hydrocarbon with the molecular formula C10H16. It is a naturally occurring compound found in the essential oils of various plants, including tea tree, cypress, and eucalyptus. This compound is known for its pungent, herb-like scent and is primarily found in citrus fruits. It plays a significant role in the fragrance and flavor industries due to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Terpinene can be synthesized through the cyclization of geranyl diphosphate (GPP). This process involves the use of the geranyl diphosphate synthase gene and this compound synthase gene. The reaction conditions typically include the use of a heterologous mevalonate pathway combined with optimized culture medium and process conditions .

Industrial Production Methods: In industrial settings, this compound is produced using metabolically engineered Escherichia coli. The engineered strain is optimized to produce this compound by introducing the mevalonate pathway and the necessary synthase genes. The production process involves fed-batch fermentation with glycerol as the feedstock, achieving a maximum concentration of 275.41 mg/L .

Chemical Reactions Analysis

Types of Reactions: Gamma-Terpinene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as ozone or hydrogen peroxide. The reaction conditions typically involve mild temperatures and controlled environments to prevent over-oxidation.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Substitution reactions often involve halogens like chlorine or bromine under controlled conditions.

Major Products:

Scientific Research Applications

Gamma-Terpinene has a wide range of applications in scientific research:

Mechanism of Action

Gamma-Terpinene is often compared with other monoterpenes such as alpha-terpinene and terpinolene:

    Alpha-Terpinene: Both compounds have similar carbon skeletons, but alpha-terpinene has conjugated double bonds, making it more reactive in certain chemical reactions.

    Terpinolene: Terpinolene shares a similar structure with this compound but differs in the position of double bonds.

Comparison with Similar Compounds

  • Alpha-Terpinene
  • Terpinolene
  • P-Cymene
  • Limonene

Gamma-Terpinene’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,4-diene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3
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InChI Key

YKFLAYDHMOASIY-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(=CC1)C(C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID6041210
Record name gamma-Terpinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless oily liquid; refreshing, herbaceous-citrusy aroma
Record name 1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
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Record name p-Mentha-1,4-diene
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Boiling Point

181.00 to 183.00 °C. @ 760.00 mm Hg
Record name gamma-Terpinene
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Solubility

0.00868 mg/mL at 22 °C, Insoluble in water; soluble in most fixed oils, Soluble (in ethanol)
Record name gamma-Terpinene
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Density

0.841-0.845
Record name p-Mentha-1,4-diene
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Vapor Pressure

1.09 [mmHg]
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CAS No.

99-85-4
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Melting Point

-10 °C
Record name gamma-Terpinene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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